Siguazodan - 115344-47-3

Siguazodan

Catalog Number: EVT-283294
CAS Number: 115344-47-3
Molecular Formula: C14H16N6O
Molecular Weight: 284.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Siguazodan (SK&F 94836) is a pyridazinone derivative classified as a selective phosphodiesterase type III (PDE3) inhibitor. [ [] ] It is frequently employed in research to investigate the role of PDE3 in various physiological and pathological processes. Siguazodan exerts its effects by selectively blocking the enzymatic activity of PDE3, which is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP). This inhibition leads to increased intracellular levels of cAMP, a crucial second messenger involved in regulating various cellular functions. [ [] ] Siguazodan's selectivity for PDE3 over other PDE isoforms makes it a valuable tool for dissecting the specific roles of PDE3 in complex biological systems.

Source and Classification

Siguazodan is derived from the chemical class of phenylpiperazines, which are known for their psychoactive properties. As an SSRI, it falls under the broader category of antidepressants. Its structure and classification allow it to interact with serotonin transporters, leading to increased availability of serotonin in synaptic clefts.

Synthesis Analysis

Methods and Technical Details

The synthesis of Siguazodan typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as phenylpiperazine.
  2. Reactions: The main synthetic pathway often includes:
    • Alkylation reactions to introduce various functional groups.
    • Cyclization steps that form the core structure of the compound.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

The detailed synthetic route may vary depending on the specific derivatives being synthesized, but these general steps provide a framework for understanding how Siguazodan is produced.

Molecular Structure Analysis

Structure and Data

Siguazodan has a complex molecular structure characterized by a phenylpiperazine core. Its chemical formula is C18_{18}H24_{24}N2_2O2_2, indicating the presence of nitrogen and oxygen atoms that contribute to its pharmacological activity.

  • Molecular Weight: Approximately 300.4 g/mol
  • 3D Structure: The spatial arrangement of atoms in Siguazodan is crucial for its interaction with serotonin receptors, which can be visualized using molecular modeling software.
Chemical Reactions Analysis

Reactions and Technical Details

Siguazodan undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Binding Interactions: It primarily interacts with serotonin transporters through competitive inhibition, affecting neurotransmitter dynamics.
  2. Metabolism: In vivo studies show that Siguazodan is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with Siguazodan.

Mechanism of Action

Process and Data

The mechanism of action of Siguazodan involves:

  1. Serotonin Reuptake Inhibition: By blocking the reuptake of serotonin in the synaptic cleft, Siguazodan increases serotonin availability, enhancing mood and alleviating symptoms of depression.
  2. Receptor Interaction: It selectively binds to serotonin receptors (5-HT receptors), further modulating serotonergic signaling pathways.

This dual action underscores its efficacy as an antidepressant.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Siguazodan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 150-155 °C, indicating good thermal stability.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Siguazodan has been explored for various scientific applications:

  1. Neurological Disorders: Primarily investigated for its potential in treating depression and anxiety disorders due to its serotonergic activity.
  2. Research Tool: Used in pharmacological studies to better understand serotonin dynamics and receptor interactions.
  3. Clinical Trials: Currently undergoing clinical trials to evaluate its efficacy and safety profile in humans.

These applications highlight Siguazodan's significance in both therapeutic contexts and research settings.

Introduction to Siguazodan in Pharmacological Research

Historical Context and Discovery as a PDE-III Inhibitor

Siguazodan (SK&F 94836) emerged during the 1980s-1990s as part of a concerted effort to develop non-glycoside cardiotonic agents targeting phosphodiesterase enzymes. This period witnessed intensive exploration of pyridazinone derivatives as promising scaffolds for inotropic and vasodilatory actions, with Siguazodan classified among the second generation of selective PDE-III inhibitors alongside compounds like amrinone, milrinone, and CI-930 [8]. The strategic focus on PDE-III inhibition stemmed from its high expression in cardiac tissue and vascular smooth muscle, where it hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger regulating myocardial contractility and vascular tone [1] [5]. Unlike earlier non-selective PDE inhibitors (e.g., theophylline), Siguazodan was designed for targeted inhibition of the PDE-III isozyme (also known as the cGMP-inhibited PDE family), thereby elevating intracellular cAMP concentrations specifically in cardiovascular tissues without the broader systemic effects associated with pan-PDE inhibition [1] [8].

The discovery and development of Siguazodan occurred within a broader pharmacological landscape investigating cyclic nucleotide modulation for cardiovascular therapeutics. Research demonstrated its ability to potently inhibit PDE-III isolated from cardiac muscle (IC₅₀ values in the low micromolar range), leading to increased cAMP levels, enhanced calcium handling in cardiomyocytes, and ultimately positive inotropic effects (increased force of cardiac contraction) coupled with vasodilation (relaxation of vascular smooth muscle) [8]. This dual action, termed "inodilation," positioned it as a potential therapeutic candidate for conditions like acute heart failure. While several pyridazinone-based PDE-III inhibitors reached clinical trials (e.g., pimobendan, levosimendan), Siguazodan served primarily as a research tool compound, crucial for elucidating the physiological roles of PDE-III and validating its therapeutic potential, though it did not achieve widespread clinical adoption itself [8].

Table 1: Key Pyridazinone-Derived PDE-III Inhibitors from the Siguazodan Era [8]

Compound NamePrimary PharmacologyDevelopment StatusDistinguishing Feature
Siguazodan (SK&F 94836)Selective PDE-III InhibitorPreclinical/Research ToolGuanidine functionalization
Pimobendan (UD-CG 212)PDE-III Inhibitor / Calcium SensitizerMarketed (Vet & Human HF)Imidazolpyridazinone structure
Levosimendan (OR-1259)Calcium Sensitizer / PDE-III InhibitorMarketed (Acute HF)Pyridazinone-dihydropyridine hybrid
CI-930Selective PDE-III InhibitorClinical Trials (HF)4,5-Dihydro-6-phenyl analog
Indolidan (LY195115)Selective PDE-III InhibitorClinical Trials (HF)Bicyclic indole-pyridazinone structure

Structural Classification and Relevance to Guanidine-Based Therapeutics

Siguazodan possesses the molecular formula C₁₄H₁₆N₆O and a systematic IUPAC name: 1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine . Its core structure integrates two pharmacologically significant moieties: a 4,5-dihydropyridazin-3(2H)-one ring and a guanidine group, linked via a para-substituted phenyl bridge. This places Siguazodan firmly within the pyridazinone class of heterocyclic compounds, recognized for their diverse biological activities, particularly within cardiovascular pharmacology [8].

The pyridazinone ring system (a six-membered heterocycle featuring two adjacent nitrogen atoms and a ketone group) is the defining scaffold conferring affinity for the catalytic site of PDE-III enzymes. Critical substitutions on this ring significantly modulate potency and selectivity. In Siguazodan, the presence of a methyl group at the 4-position (N-CH₃) of the dihydropyridazinone ring is a key structural determinant influencing its interaction with the PDE-III enzyme and its overall pharmacological profile compared to analogs like CI-930 (which lacks this methyl group) [8]. The para-phenyl linkage connects this core to the guanidine functional group, which is further modified by a cyanoimino group (-N-CN) and a methyl substituent on one of the terminal nitrogen atoms (-N-CH₃) .

The inclusion of the guanidine group (-NH-C(=NH)-NH₂ or derivatives thereof) is structurally and functionally significant. Guanidine is a strong organic base, typically existing as a positively charged species (guanidinium ion) at physiological pH. This characteristic imparts water solubility and influences the molecule's electrostatic interactions with biological targets. Crucially, the specific modification of the guanidine in Siguazodan to a cyano-substituted derivative (i.e., 1-cyano-2-methylguanidine) likely modulates its basicity, hydrogen-bonding potential, and overall pharmacokinetic properties compared to simpler alkylguanidines [3]. While not a sulfonamide like many classical antimicrobial guanidine derivatives (e.g., sulfamethoxypyridazine [3]), Siguazodan exemplifies the broader relevance of guanidine-based functionalities in medicinal chemistry. These groups frequently participate in critical hydrogen bonding and ionic interactions with enzyme active sites or receptors. In the context of PDE inhibition, the guanidine/cyano-guanidine moiety in Siguazodan may contribute to binding affinity within the PDE-III catalytic domain, potentially interacting with conserved residues or metal ion co-factors (often Zn²⁺ and Mg²⁺) involved in cyclic nucleotide hydrolysis [1] [5] [8].

Table 2: Key Structural Features of Siguazodan and Their Pharmacological Relevance [8]

Structural FeatureDescriptionPotential Pharmacological Relevance
4,5-Dihydropyridazin-3(2H)-one CoreSaturated 6-membered ring with adjacent N atoms, ketone at position 3.Primary pharmacophore for PDE-III inhibition; determines scaffold recognition by enzyme.
4-Methyl Group (N-CH₃)Methyl substituent on the ring nitrogen (position 4).Modulates potency, selectivity, and potentially metabolic stability compared to unmethylated analogs.
para-Phenyl LinkerPhenyl ring connecting pyridazinone and guanidine moieties.Provides optimal spatial separation and conformational rigidity; influences lipophilicity.
1-Cyano-2-Methylguanidine Moiety-NH-C(=N-CN)-NH-CH₃ functional group.Imparts basicity/solubility; participates in H-bonding/ionic interactions with PDE-III catalytic site.

Siguazodan's structure thus represents a deliberate fusion of a heterocyclic PDE-III recognition element (dihydropyridazinone) with a modified guanidine group designed to optimize binding and physicochemical properties. This design underpinned its utility as a selective research probe for PDE-III biology and highlighted the pyridazinone-guanidine hybrid as a viable template for cardiovascular drug discovery targeting cyclic nucleotide signaling pathways [1] [5] [8].

Properties

CAS Number

115344-47-3

Product Name

Siguazodan

IUPAC Name

1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

InChI

InChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18)

InChI Key

NUHPODZZKHQQET-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N

Solubility

Soluble in DMSO

Synonyms

2-cyano-1-methyl-3-(4-(methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-yl)phenyl)guanidine
siguazodan
SK and F 94836
SK and F-94836
SKF 94836

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.